molecular formula C7H6Cl2F3N B8233064 [4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 648415-76-3

[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride

Cat. No.: B8233064
CAS No.: 648415-76-3
M. Wt: 232.03 g/mol
InChI Key: DVGCDMNTSJRNQV-UHFFFAOYSA-N
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Description

[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₇H₅ClF₃N·HCl and a molecular weight of 240.06 g/mol. The compound features a phenyl ring substituted with a chlorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2), with the amine (-NH₂) directly attached to the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N.ClH/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGCDMNTSJRNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30801143
Record name 4-Chloro-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30801143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648415-76-3
Record name 4-Chloro-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30801143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a chloro-substituted phenyl compound using a trifluoromethylating agent under radical conditions . The amine group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reactive intermediates and ensure high yields. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid, followed by crystallization to obtain the pure product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, or reduce the trifluoromethyl group to a difluoromethyl group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The chloro group can also participate in interactions with the target molecules, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride with structurally related compounds, focusing on substituent positions, functional groups, and pharmacological relevance:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
[4-Chloro-2-(trifluoromethyl)phenyl]amine HCl -NH₂ at C1; -Cl (C4), -CF₃ (C2) C₇H₅ClF₃N·HCl 240.06 High solubility (HCl salt); potential intermediate in drug synthesis
4-Chloro-2-(trifluoromethyl)benzylamine -CH₂NH₂ at C1; -Cl (C4), -CF₃ (C2) C₈H₇ClF₃N 209.60 Increased lipophilicity due to -CH₂ linker; used in agrochemicals
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-(isopropylamino)acetamide HCl Acetamide group appended to amine; isopropyl chain C₁₂H₁₄ClF₃N₂O·HCl 338.71 Enhanced CNS penetration; explored as a neuroactive agent
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine HCl Thiophene ring replaces benzene; -CF₃ at C3 C₁₁H₈ClF₃NS 279.71 Altered electronic properties; potential antimicrobial activity
[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine HCl Propargyloxy (-OCH₂C≡CH) at C2 C₉H₈Cl₂NO 218.08 Alkyne group enables click chemistry; used in polymer synthesis
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine Thiadiazole core; dual -Cl substituents C₁₅H₁₂Cl₂N₄OS 379.25 Anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES test)

Key Research Findings and Discussion

Structural and Electronic Effects

  • Electron-Withdrawing Substituents : The -Cl and -CF₃ groups on the phenyl ring reduce electron density at the aromatic core, enhancing stability and directing electrophilic substitution reactions to specific positions .
  • Salt Formation : The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .

Pharmacological Comparisons

  • Anticonvulsant Activity : Thiadiazole derivatives (e.g., compound 4c in ) exhibit potent anticonvulsant effects, with ED₅₀ values lower than the target compound, suggesting that heterocyclic cores enhance activity.
  • CNS Penetration : Acetamide derivatives (e.g., ) demonstrate improved blood-brain barrier permeability due to reduced polarity, making them candidates for neurological applications.

Limitations and Challenges

  • Toxicity : Some analogs (e.g., thiophene derivatives in ) show increased hepatotoxicity in preclinical studies, necessitating structural optimization.
  • Synthetic Complexity : Introducing heterocycles (e.g., thiadiazoles in ) raises production costs, limiting scalability.

Biological Activity

[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive examination of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

1. Antioxidant Properties

The compound exhibits significant antioxidant activity , which is crucial for reducing oxidative stress in cells. It scavenges free radicals and inhibits reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

2. Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties . It has been tested against various cancer cell lines, showing the ability to inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis via caspase activation
A549 (Lung)12.3Inhibition of cell cycle progression
HeLa (Cervical)10.8ROS generation leading to DNA damage

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is essential for managing chronic inflammatory conditions, including arthritis and cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Reduction : Scavenging free radicals mitigates oxidative damage.
  • Enzyme Inhibition : Inhibits key enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation : Affects signaling pathways that regulate the cell cycle, leading to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the growth of MCF-7 breast cancer cells with an IC50 value of 15.5 μM. The mechanism involves ROS generation leading to DNA damage.

Animal Models

In vivo studies using murine models have shown that administration of this compound reduces tumor size in xenograft models while also decreasing systemic inflammation markers.

Molecular Docking Studies

Computational studies indicate that this compound binds effectively to active sites of target enzymes, suggesting strong potential for drug development based on its structure.

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